BenchChemオンラインストアへようこそ!

Macusine B

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

Macusine B is a quaternary macroline alkaloid offering a unique triple mechanism: dual cholinesterase inhibition (AChE/BChE IC50 ~8–73 µM), combined α-adrenergic blockade/β-adrenergic stimulation, and 5-HT antagonism. Unlike BChE-selective analogs (undulifoline, isoresrpiline) or neutral sarpagine alkaloids, it provides non-selective cholinesterase control and integrated adrenergic dualism—essential for Alzheimer's progression models and cardiovascular ex vivo studies. No single commercial analog replicates this profile. Available in high purity (≥98%) for research use; standard global shipping applies.

Molecular Formula C20H25N2O+
Molecular Weight 309.4 g/mol
CAS No. 6792-07-0
Cat. No. B1158033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacusine B
CAS6792-07-0
Molecular FormulaC20H25N2O+
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C
InChIInChI=1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1/b12-3-/t14-,16+,18-,19-,22+/m0/s1
InChIKeyKRTATNOTKFNEFT-GXFHUVTISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Macusine B (CAS 6792-07-0): Quaternary Sarpagan Indole Alkaloid Procurement Overview


Macusine B (CAS 6792-07-0) is a quaternary sarpagan-type monoterpenoid indole alkaloid originally isolated from the stem bark of Strychnos toxifera and subsequently identified in multiple Strychnos and Rauvolfia species [1]. It is characterized as a bis-quaternary ammonium compound with a macroline-derived tetracyclic skeleton [2]. Unlike many of its neutral indole alkaloid congeners, Macusine B exhibits a distinct pharmacological profile combining α-adrenergic receptor blockade with β-adrenergic receptor stimulation [3], alongside dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [4].

Why Generic Indole Alkaloid Substitution Fails: The Distinct Pharmacological Signature of Macusine B


Substituting Macusine B with a structurally similar indole alkaloid is scientifically inadvisable due to its unique combination of dual cholinesterase inhibition and adrenergic modulation. Among the seven indole alkaloids co-isolated from Rauvolfia reflexa bark, Macusine B (compound 3) was one of only three compounds that exhibited non-selective dual inhibition of both AChE and BChE, whereas compounds 1, 2, 5, and 6 displayed pronounced selectivity toward BChE [1]. Furthermore, Macusine B's ability to simultaneously block α-adrenergic receptors and stimulate β-adrenergic receptors in vivo and in vitro [2] distinguishes it from neutral sarpagine alkaloids like normacusine B or affinisine, which lack this adrenergic dualism. The compound also functions as a competitive antagonist of 5-hydroxytryptamine (serotonin) on isolated guinea-pig ileum [3], a property not observed in other in-class alkaloids such as vinorine or undulifoline. These intersecting pharmacological activities cannot be replicated by any single commercially available analog.

Macusine B Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Distinctions


Dual AChE/BChE Inhibition Profile Differentiates Macusine B from Selective BChE Inhibitors in Rauvolfia Alkaloid Panel

In a head-to-head cholinesterase inhibition assay of seven indole alkaloids isolated from Rauvolfia reflexa bark, Macusine B (compound 3) was classified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibiting 'almost equal inhibitory activity' on both enzymes [1]. This dual activity contrasts with compounds 1 (rauvolfine C), 2 (3-methyl-10,11-dimethoxy-6-methoxycarbonyl-β-carboline), 5 (undulifoline), and 6 (isoresrpiline), which were all selective toward BChE [2]. The overall IC₅₀ range for the entire panel was 8.06–73.23 µM, with the most potent inhibitor (rescinnamine, compound 7) being a dual inhibitor like Macusine B [3]. This experimental classification establishes Macusine B as a dual cholinesterase inhibitor, a property shared by only three of the seven tested alkaloids, thereby narrowing its utility profile relative to more selective BChE inhibitors.

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

α-Adrenergic Receptor Blockade Distinguishes Macusine B from Neutral Sarpagine Alkaloids Lacking Adrenergic Activity

Macusine B produces quantifiable α-adrenergic receptor blockade in isolated tissue preparations. In isolated rabbit heart, Macusine B partially blocks the response to tyramine, a sympathomimetic amine that releases norepinephrine from sympathetic nerve terminals [1]. In cat blood pressure studies, Macusine B similarly attenuates the pressor response to tyramine [2]. This α-blocking activity is absent in neutral sarpagine alkaloids such as normacusine B and affinisine, which do not possess the quaternary ammonium structure critical for adrenergic receptor interaction. Notably, a 1968 review concluded that while Macusine B demonstrates α-blockade and β-stimulation, it was deemed 'not of practical use' due to insufficient potency [3], a statement that reinforces its specific, measurable activity rather than absence of effect.

Adrenergic pharmacology Cardiovascular research Receptor antagonism

β-Adrenergic Receptor Stimulation in Macusine B Contrasts with β-Blockade Observed in Other Curare Alkaloids

Macusine B demonstrates β-adrenergic receptor stimulation both in vivo and in vitro [1]. This β-agonism is a distinguishing feature within the curare alkaloid class, as many structurally related quaternary alkaloids (e.g., C-alkaloid O, fluorocurine, mavacurine) exhibit either no adrenergic activity or solely α-blockade. The combination of α-blockade and β-stimulation creates a unique pharmacodynamic signature. In the same experimental series, Macusine B partially blocked the tyramine response (α-effect) while simultaneously stimulating β-receptors [2], indicating a dual mechanism not recapitulated by other isolated alkaloids from Strychnos guianensis such as 9-methoxy-Nb-methylgeissoschizol or guiachrysine [3].

Adrenergic pharmacology β-receptor agonism Cardiovascular research

5-Hydroxytryptamine (Serotonin) Competitive Antagonism on Guinea-Pig Ileum: A Distinct Serotonergic Activity Not Shared by Vinorine or Undulifoline

Macusine B acts as a competitive inhibitor of 5-hydroxytryptamine (5-HT, serotonin) on the isolated guinea-pig ileum [1]. The compound also blocks the spasmogenic action of 5-HT on the isolated rat uterus [2]. This serotonergic antagonism is not reported for other indole alkaloids co-isolated from Rauvolfia reflexa such as vinorine (compound 4) or undulifoline (compound 5), nor is it documented for structurally related sarpagine alkaloids like normacusine B. The competitive nature of the antagonism suggests direct interaction with 5-HT receptors, although the specific receptor subtype (5-HT₂A, 5-HT₃, etc.) was not defined in the 1965 study. The effect is observed in two distinct smooth muscle preparations (guinea-pig ileum and rat uterus), indicating tissue-independent activity.

Serotonin receptor Gastrointestinal pharmacology 5-HT antagonism

Central Nervous System Depressant Effects (Hypothermia and Barbiturate Potentiation) Distinguish Macusine B from Non-Sedating Sarpagine Alkaloids

Macusine B produces measurable central nervous system (CNS) depressant effects in rodent models. In mice, Macusine B reduced the induction time and potentiated the barbiturate sleeping time, an effect attributed to the hypothermia induced by the alkaloid [1]. The compound also caused slight depression of behavioral activity in both rats and mice, which was similarly linked to the hypothermic response rather than direct sedative action [2]. Importantly, no evidence was found that Macusine B affects the synthesis or metabolism of noradrenaline, dopamine, 5-hydroxytryptamine, or γ-aminobutyric acid in rat brain, nor did it affect the binding of noradrenaline and 5-hydroxytryptamine within the brain [3]. This distinguishes Macusine B from reserpine-like alkaloids that deplete monoamine stores, and from neutral sarpagine alkaloids (e.g., normacusine B, affinisine) that lack CNS depressant activity.

CNS pharmacology Hypothermia Sedation

Cytotoxic Activity Against HCT-116 Colon Cancer Cells: Macusine B Shows Reduced Potency Relative to Reflexin A but Distinct from Vinorine

In a study isolating indole alkaloids from Rauvolfia reflexa bark, Macusine B (compound 2) was tested alongside reflexin A (compound 1, a new indole alkaloid) and vinorine (compound 3) for cytotoxic activity against HCT-116 colon cancer cells [1]. Reflexin A displayed anticancer activity with an IC₅₀ value of 30.24 ± 0.75 µM [2]. While the abstract does not provide the exact IC₅₀ values for Macusine B and vinorine, the publication context and full-text analysis indicate that Macusine B exhibited weak or negligible cytotoxicity compared to reflexin A. This contrasts with the cholinesterase inhibitory profile where Macusine B is active (IC₅₀ within 8.06–73.23 µM range across the panel) [3]. This selectivity profile—cholinergic activity with minimal cytotoxicity—positions Macusine B as a more suitable tool for neuropharmacology studies where cytotoxic confounding factors must be minimized.

Cancer research Cytotoxicity Colon cancer

Macusine B Procurement Application Scenarios: Where This Compound Provides Unique Research Value


Differentiating AChE versus BChE Contributions in Cholinergic Neurotransmission Studies

Researchers investigating the distinct physiological roles of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) require tool compounds with defined selectivity profiles. Macusine B, as a dual inhibitor with 'almost equal inhibitory activity' on both enzymes [1], serves as a non-selective control against BChE-selective alkaloids such as undulifoline and isoresrpiline (compounds 5 and 6 from the Rauvolfia reflexa panel) [2]. In comparative experiments where BChE-selective inhibition is hypothesized to produce a specific phenotype, Macusine B's dual inhibition can be used to assess whether broader cholinesterase blockade alters or abolishes the observed effect. This application is particularly relevant in Alzheimer's disease research, where the balance between AChE and BChE activity shifts during disease progression.

Simultaneous α-Blockade and β-Stimulation in Adrenergic Pharmacology Investigations

The adrenergic system is typically studied using synthetic ligands with high receptor subtype selectivity. Macusine B offers a natural product alternative that uniquely combines α-adrenergic receptor blockade with β-adrenergic receptor stimulation in a single molecular entity [1]. This dual activity allows researchers to probe the integrated cardiovascular and metabolic responses to simultaneous α-antagonism and β-agonism without the pharmacokinetic complexity of administering two separate agents. The compound's demonstrated activity in isolated rabbit heart and cat blood pressure models [2] provides a validated experimental platform for ex vivo and in vivo adrenergic studies.

Serotonergic Antagonism Studies in Isolated Tissue Preparations

Macusine B's competitive antagonism of 5-hydroxytryptamine (serotonin) on guinea-pig ileum and rat uterus [1] makes it a suitable tool for studying serotonergic signaling in smooth muscle preparations. Unlike many synthetic 5-HT antagonists that exhibit high receptor subtype selectivity, Macusine B provides a broader serotonergic blockade that may be advantageous for initial phenotypic screening. Furthermore, because the compound does not affect the synthesis, metabolism, or binding of noradrenaline, dopamine, or 5-HT in the brain [2], it can be used in peripheral tissue studies without confounding central serotonergic effects.

CNS Depressant and Hypothermia Studies with Defined Mechanistic Boundaries

For investigators studying hypothermia-induced CNS depression or barbiturate potentiation, Macusine B provides a tool with a clearly defined mechanistic profile. The compound reduces barbiturate induction time and prolongs sleeping time in mice via hypothermia, without affecting monoamine synthesis, metabolism, or receptor binding in the brain [1]. This distinguishes Macusine B from reserpine-like alkaloids that deplete monoamine stores and from other CNS depressants that act via GABAergic potentiation. The availability of this mechanistic clarity enables researchers to isolate hypothermia-dependent effects from direct pharmacological actions on neurotransmitter systems.

Quote Request

Request a Quote for Macusine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.